molecular formula C20H23NO2S2 B5117967 N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide

N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide

Cat. No. B5117967
M. Wt: 373.5 g/mol
InChI Key: TWTBBZXYECEQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide, also known as MMB-THC, is a synthetic cannabinoid that has gained attention in recent years due to its potential medicinal properties. This compound is structurally similar to Delta-9-tetrahydrocannabinol (THC), the main psychoactive component in cannabis, but with some key differences that make it a promising candidate for therapeutic use.

Mechanism of Action

N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide interacts with the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain sensation, inflammation, and appetite. By binding to these receptors, N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide has been found to have anti-tumor effects in certain types of cancer. It has also been shown to have neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide is that it is a synthetic compound, which means that it can be produced in a consistent and controlled manner. This is important for research purposes, as it allows for accurate dosing and reliable results. However, one limitation of N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide is that it is not as well-studied as other cannabinoids such as THC and cannabidiol (CBD), which means that more research is needed to fully understand its potential therapeutic benefits.

Future Directions

There are several potential future directions for research on N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, as early studies have shown promising results in this area. Another potential direction is investigating its anti-tumor effects in more detail, as this could lead to the development of new cancer treatments. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide, which could lead to the discovery of new therapeutic applications.

Synthesis Methods

N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. One such method involves the reaction of 4-methylbenzyl chloride with 2-mercaptoethanol to form 2-[(4-methylbenzyl)thio]ethanol. This intermediate is then reacted with 4-(3-bromopropoxy)benzoic acid to form the final product, N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide.

Scientific Research Applications

N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. One such study found that N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide has anti-inflammatory properties, which could make it a useful treatment for conditions such as arthritis and multiple sclerosis. Another study showed that N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide has analgesic effects, suggesting that it could be used as a pain reliever.

properties

IUPAC Name

N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-4-(thietan-3-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S2/c1-15-2-4-16(5-3-15)12-24-11-10-21-20(22)17-6-8-18(9-7-17)23-19-13-25-14-19/h2-9,19H,10-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTBBZXYECEQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)OC3CSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-4-(thietan-3-yloxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.